2.3-Log Lower Computed Lipophilicity vs. 4-Phenyl Analog Improves Predicted Solubility and Ligand Efficiency
The target compound has a computed XLogP3 of 3.6, whereas the 4-phenyl analog (CAS 514843-28-8) has a measured LogP of 5.92 [1]. The ΔLogP of ~2.3 log units indicates that the 4-methyl compound is approximately 200-fold less lipophilic, which predicts superior aqueous solubility and a lower risk of off-target binding due to reduced membrane partitioning [2].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 4-Phenyl analog (CAS 514843-28-8): LogP = 5.92 |
| Quantified Difference | ΔLogP ≈ 2.3 (target less lipophilic by ~200-fold on a molar scale) |
| Conditions | Target value computed by XLogP3 (PubChem); comparator value measured (Fluorochem) |
Why This Matters
Lower lipophilicity generally correlates with higher aqueous solubility and reduced metabolic liabilities, improving the developability profile of a chemical starting point.
- [1] PubChem. Compound Summary for CID 1017952: XLogP3 = 3.6. National Center for Biotechnology Information (2024). View Source
- [2] Waring, M.J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. doi:10.1517/17460441003605098. View Source
